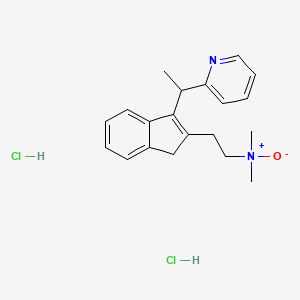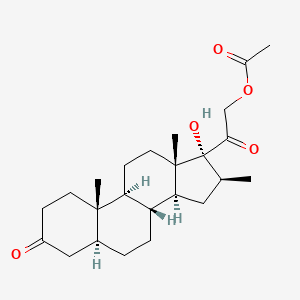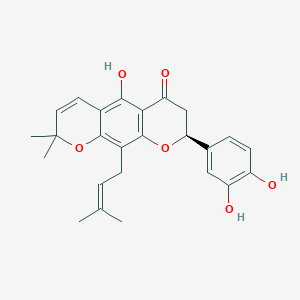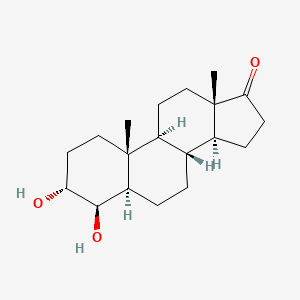
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is a steroidal compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is a derivative of androstan, characterized by the presence of hydroxyl groups at the 3alpha and 4beta positions and a ketone group at the 17 position. This compound is of interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one can be achieved through the oxidation of 5alpha-3-androsten-17-one using hydrogen peroxide (H2O2) in formic acid. This reaction yields an epoxide intermediate, which, without isolation, is converted to this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 17 position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-4beta-hydroxy-5alpha-androstan-17-one.
Reduction: Formation of 3alpha,4beta-dihydroxy-5alpha-androstan-17-ol.
Substitution: Formation of 3alpha,4beta-dialkoxy-5alpha-androstan-17-one.
Applications De Recherche Scientifique
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its potential role in metabolic pathways and as a metabolite of testosterone.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABAA receptor, exhibiting neurosteroid activity. This interaction enhances the inhibitory effects of GABA, leading to potential anticonvulsant and anxiolytic effects . Additionally, it may influence androgenic pathways by acting as a weak androgen or as a metabolite in the biosynthesis of other androgens.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsterone: 3alpha-hydroxy-5alpha-androstan-17-one, a weak androgen and neurosteroid.
Etiocholanolone: 3alpha-hydroxy-5beta-androstan-17-one, a metabolite of testosterone with immunostimulatory properties
Uniqueness
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is unique due to the presence of hydroxyl groups at both the 3alpha and 4beta positions, which may confer distinct biological activities compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for studying steroidal metabolism and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H30O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3R,4R,5R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17+,18+,19-/m0/s1 |
Clé InChI |
RFMKWBMPDNCUNR-OIXWSJKVSA-N |
SMILES isomérique |
C[C@]12CC[C@H]([C@@H]([C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |
SMILES canonique |
CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
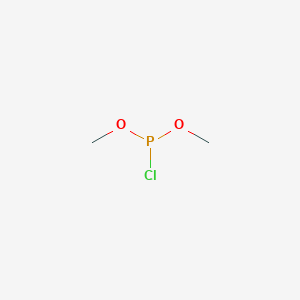
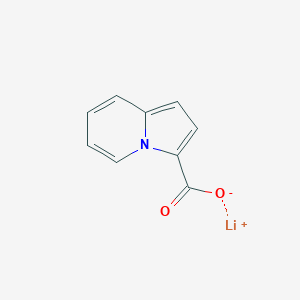
![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
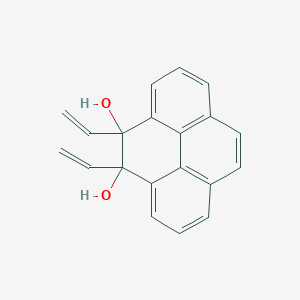
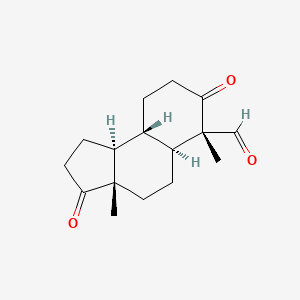
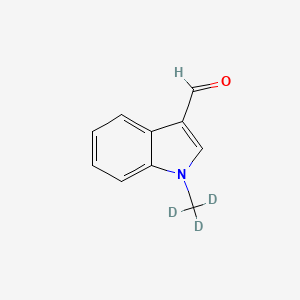
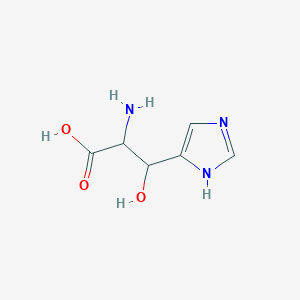
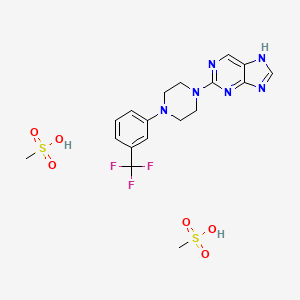
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
